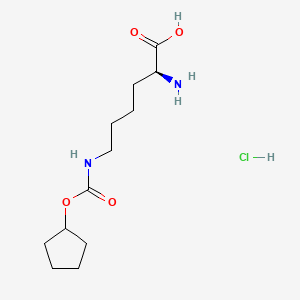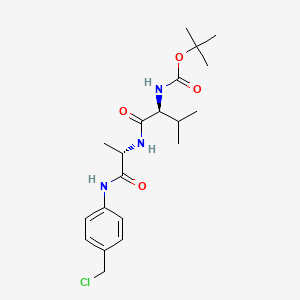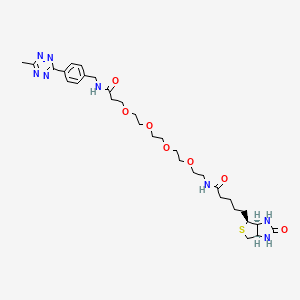
H-L-Lys(Cyc)-OH*HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-L-Lys(Cyc)-OH*HCl, also known as cyclohexyl-L-lysine hydrochloride, is an amino acid derivative that is commonly used in biochemical and physiological research. It has a wide range of applications in the laboratory due to its unique properties, such as its ability to form stable complexes with metal ions, its high solubility in water, and its low toxicity. In
Mecanismo De Acción
H-L-Lys(Cyc)-OH*HCl is a chelating agent, which means that it forms stable complexes with metal ions. These complexes are formed through the formation of multiple hydrogen bonds between the metal ion and the peptide backbone of the H-L-Lys(Cyc)-OH*HCl molecule. The hydrogen bonds are formed between the protonated amine group of the H-L-Lys(Cyc)-OH*HCl molecule and the metal ion. The formation of the complex is favored due to the increased stability of the complex relative to the free metal ion.
Biochemical and Physiological Effects
H-L-Lys(Cyc)-OH*HCl has a wide range of biochemical and physiological effects. It is known to inhibit the activity of enzymes, such as proteases, which are involved in the breakdown of proteins. It can also bind to metal ions and inhibit their activity, which can be beneficial in certain cases. Additionally, H-L-Lys(Cyc)-OH*HCl is known to bind to DNA and RNA, which can lead to the inhibition of transcription and translation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-L-Lys(Cyc)-OH*HCl has several advantages for use in laboratory experiments. It is highly soluble in water, which makes it easy to work with. It is also relatively non-toxic, which makes it a safe reagent to use. Additionally, it is relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. It is not very stable in acidic or basic solutions, and it can be difficult to purify due to its tendency to form complexes with metal ions.
Direcciones Futuras
There are several potential future directions for research involving H-L-Lys(Cyc)-OH*HCl. One potential area of research is the development of new methods for synthesizing the compound, such as the use of enzymatic or biocatalytic methods. Another potential area of research is the exploration of the biochemical and physiological effects of the compound, such as its effects on enzyme activity, DNA binding, and metal ion binding. Additionally, further research could be done to explore the potential applications of H-L-Lys(Cyc)-OH*HCl in drug discovery and development.
Métodos De Síntesis
H-L-Lys(Cyc)-OH*HCl is synthesized from the reaction of L-lysine and cyclohexanone. The two reactants are mixed together in aqueous solution and heated to a temperature of around 100°C. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is then isolated by precipitation. The product is then purified by recrystallization and can be further modified by adding additional functional groups.
Aplicaciones Científicas De Investigación
H-L-Lys(Cyc)-OH*HCl has a wide range of applications in the laboratory. It is commonly used as a complexing agent for metal ions, such as copper, iron, and zinc. It is also used as a chelating agent to sequester metal ions in solution, as well as a stabilizing agent to prevent the formation of metal-ligand complexes. Additionally, H-L-Lys(Cyc)-OH*HCl is used as a substrate for enzymatic reactions and as a reagent for peptide synthesis.
Propiedades
IUPAC Name |
(2S)-2-amino-6-(cyclopentyloxycarbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4.ClH/c13-10(11(15)16)7-3-4-8-14-12(17)18-9-5-1-2-6-9;/h9-10H,1-8,13H2,(H,14,17)(H,15,16);1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUUJVSPXXHPSF-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)NCCCCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC(=O)NCCCC[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-L-Lys(Cyc)-OH*HCl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)




